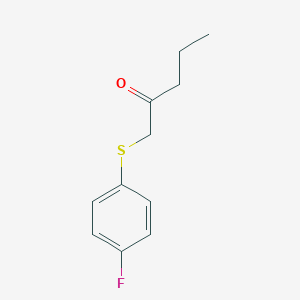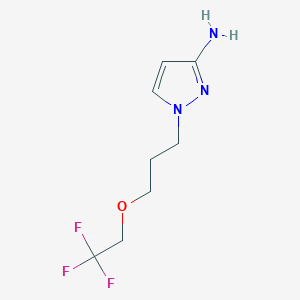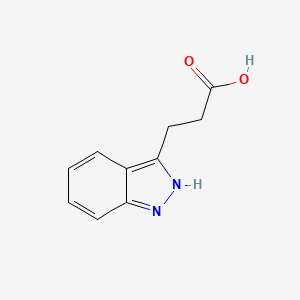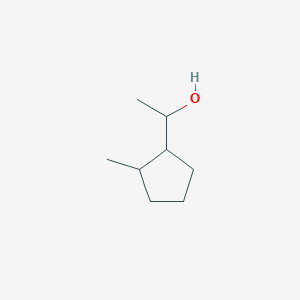
1-(2-Methylcyclopentyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a methyl group and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylcyclopentyl)ethan-1-ol typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a Friedel-Crafts alkylation reaction to introduce a methyl group at the 2-position, forming 2-methylcyclopentane.
Hydroboration-Oxidation: The 2-methylcyclopentane is then subjected to hydroboration-oxidation to introduce the ethan-1-ol group. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylcyclopentyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-(2-Methylcyclopentyl)ethanone
Reduction: 1-(2-Methylcyclopentyl)ethane
Substitution: 1-(2-Methylcyclopentyl)ethyl chloride
Scientific Research Applications
1-(2-Methylcyclopentyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopentyl)ethan-1-ol depends on its interactions with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylcyclopentyl)ethan-1-ol
- 1-(2-Ethylcyclopentyl)ethan-1-ol
- 1-(2-Methylcyclohexyl)ethan-1-ol
Uniqueness
1-(2-Methylcyclopentyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1-(2-methylcyclopentyl)ethanol |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(6)7(2)9/h6-9H,3-5H2,1-2H3 |
InChI Key |
PWNGUKSWPILNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






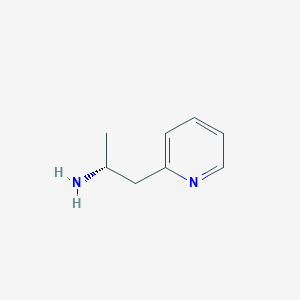
aminedihydrochloride](/img/structure/B13529639.png)

![3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid](/img/structure/B13529651.png)
